

Application of (S)-(-)-Verapamil-d3 HCl in Pharmacokinetic Studies

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Compound of Interest

Compound Name: (S)-(-)-Verapamil-d3Hydrochloride

Cat. No.: B12423236

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(S)-(-)-Verapamil-d3 HCl is a stable isotope-labeled internal standard used for the accurate quantification of the pharmacologically active (S)-enantiomer of Verapamil in biological matrices during pharmacokinetic (PK) studies. Verapamil is a calcium channel blocker administered as a racemic mixture, but the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1][2] Therefore, stereoselective analysis is crucial for understanding its disposition and pharmacological effects. The use of a deuterated internal standard like (S)-(-)-Verapamil-d3 HCl is essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of bioanalytical methods.[3][4]

This document provides detailed application notes and protocols for the use of (S)-(-)-Verapamil-d3 HCl in pharmacokinetic research, targeting researchers, scientists, and drug development professionals.

Application Notes

Principle of Use

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the preferred choice for achieving the highest accuracy and precision.[3] (S)-(-)-Verapamil-d3 HCl, being chemically identical to the analyte of interest ((S)-Verapamil), co-elutes and experiences similar ionization effects in the mass spectrometer.[3][5] This allows for reliable correction of matrix effects and variations in sample extraction and injection volume.[6] The mass difference of 3 Da between the analyte and the internal standard allows for their distinct detection by the mass spectrometer.

Key Applications in Pharmacokinetic Studies

- Stereoselective Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual (S)- and (R)-enantiomers of Verapamil.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Verapamil.[\[10\]](#)
- Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of Verapamil, particularly concerning its metabolism via CYP3A4 and transport by P-glycoprotein (P-gp).[\[11\]](#)[\[12\]](#)
- Metabolite Quantification: While (S)-(-)-Verapamil-d3 HCl is specific for the parent drug, similar deuterated standards can be used for its active metabolite, Norverapamil.[\[13\]](#)

Experimental Protocols

Bioanalytical Method for Quantification of (S)-Verapamil in Human Plasma by LC-MS/MS

This protocol describes a validated method for the chiral separation and quantification of Verapamil enantiomers in human plasma using a deuterated internal standard.

1.1. Materials and Reagents

- Analytes: (S)-(-)-Verapamil HCl, (R)-(+)-Verapamil HCl
- Internal Standard: (S)-(-)-Verapamil-d3 HCl
- Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
- Chemicals: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium formate, Methyl tert-butyl ether (MTBE), Water (deionized or Milli-Q)

1.2. Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples at room temperature.

- Pipette 50 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution ((S)-(-)-Verapamil-d3 HCl in methanol, e.g., at 100 ng/mL).
- Vortex briefly to mix.
- Add 25 μL of 5% ammonium hydroxide solution and vortex.[\[1\]](#)
- Add 1 mL of MTBE and vortex for 5 minutes.[\[1\]](#)
- Centrifuge at 10,000 rpm for 5 minutes.[\[1\]](#)
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[\[1\]](#)
- Reconstitute the residue in 100 μL of the mobile phase.[\[1\]](#)
- Inject a portion of the reconstituted sample into the LC-MS/MS system.[\[1\]](#)

1.3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |
|--------------------|---|
| HPLC System | Agilent 1200 Series or equivalent[1] |
| Chiral Column | Chiralcel OD-RH (150 x 4.6 mm, 5 μ m)[13] or equivalent |
| Mobile Phase | Acetonitrile : 0.05% Trifluoroacetic acid in water (30:70, v/v)[13] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 μ L |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (S)-Verapamil: m/z 455.3 \rightarrow 165.1(S)-Verapamil-d3: m/z 458.3 \rightarrow 165.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |

1.4. Data Analysis and Quantification

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- A linear regression with a weighting factor of $1/x^2$ is typically used.
- The concentration of (S)-Verapamil in the quality control and unknown samples is determined from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data from a validated LC-MS/MS method for the analysis of Verapamil enantiomers.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r^2) |
|---------------|-------------------------|-----------------------------------|
| (S)-Verapamil | 1.0 - 250.0[13] | ≥ 0.99 |
| (R)-Verapamil | 1.0 - 250.0[13] | ≥ 0.99 |

Table 2: Accuracy and Precision

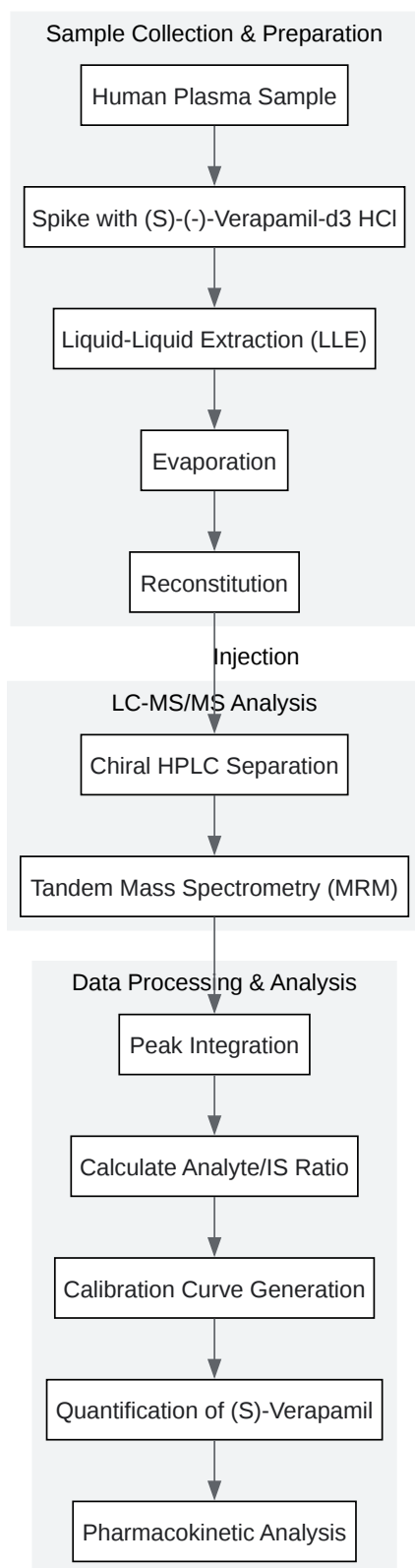
| QC Level | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|----------|-----------------------|--------------|---------------------------|---------------------------|
| LLOQ | 1.0 | 95 - 115 | < 15 | < 15 |
| Low | 3.0 | 90 - 110 | < 10 | < 10 |
| Medium | 100.0 | 90 - 110 | < 10 | < 10 |
| High | 200.0 | 90 - 110 | < 10 | < 10 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
|---------------|----------|-------------------------|-------------------|
| (S)-Verapamil | Low | 91.1 - 108.1[13] | 96 - 107[13] |
| (S)-Verapamil | High | 91.1 - 108.1[13] | 96 - 107[13] |

Visualizations

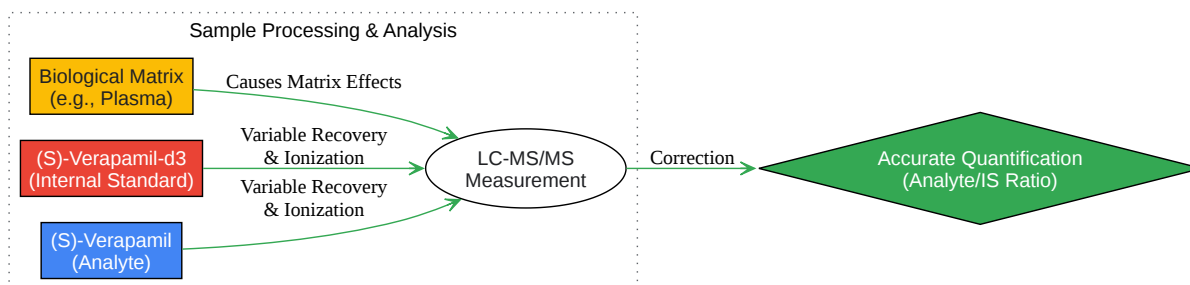
Experimental Workflow



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Caption: Workflow for (S)-Verapamil quantification in plasma.

Logical Relationship in Bioanalysis



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Caption: Role of internal standard in correcting variability.

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